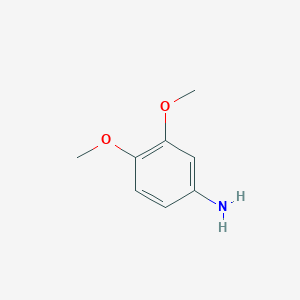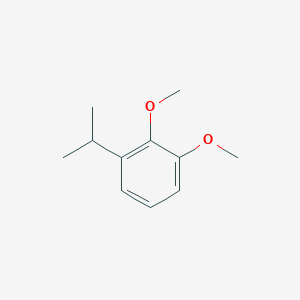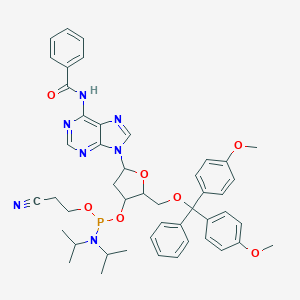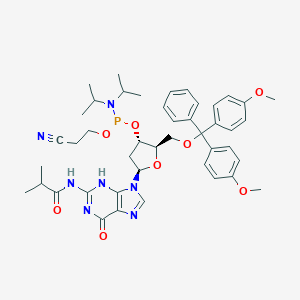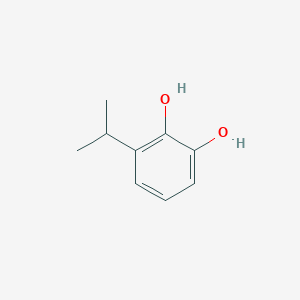![molecular formula C9H8ClN3OS B048996 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 113056-45-4](/img/structure/B48996.png)
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
Overview
Description
Triazole derivatives, including 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, are an important class of heterocyclic compounds. They exhibit a wide range of biological activities and are of significant interest in the development of new therapeutic agents and materials.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions and can be achieved through various methods, including one-pot synthesis. For instance, a similar triazole compound, 4-Phenyl-3-[4-chlorophenoloxymethyl]-1H-1,2,4-triazole-5(4H)-thione, was synthesized using a one-pot method, confirmed by IR, NMR, and X-ray diffraction analysis, highlighting the efficacy of these methods in creating complex triazole structures (Wei et al., 2007).
Scientific Research Applications
Antimicrobial Activity
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol and its derivatives have demonstrated significant antimicrobial properties. Various studies have shown that these compounds exhibit good antifungal activity against pathogens like A. niger, C. Neoformans, and A. fumigatus. Some compounds have even surpassed standard drugs like fluconazole in effectiveness (Hunashal et al., 2012; D'Souza et al., 2020).
Anti-inflammatory and Analgesic Properties
Derivatives of 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives have shown significant anti-inflammatory and analgesic effects, suggesting potential applications in pain and inflammation management (Hunashal et al., 2014).
Biological Activity Prediction and Theoretical Studies
Theoretical analyses, including density functional theory (DFT) and molecular electrostatic potential surface studies, have been conducted on derivatives of 1,2,4-triazoles. These studies help predict the biological activity of these compounds and guide the synthesis and design of new compounds with interesting biological properties (Srivastava et al., 2016).
Urease and Anti-proliferative Activity
Research on substituted triazoles, including 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, has revealed their potential as urease inhibitors and anti-proliferative agents. Some derivatives have shown promising results in urease inhibition and anti-proliferative activities, indicating potential therapeutic applications (Ali et al., 2022).
Antitumor Properties
Several derivatives of 1,2,4-triazoles have been synthesized and studied for their antitumor properties. These studies aim to explore the potential of these compounds as anti-tumor agents, contributing to the development of new cancer treatments (Ovsepyan et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazole-containing compounds, such as 5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol, are often biological receptors . These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with these receptors . .
Mode of Action
The mode of action of 1,2,4-triazole-containing compounds involves interactions with their targets, leading to changes in the target’s function . The unique structure of these compounds allows them to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
1,2,4-Triazole-containing compounds are known to affect various biochemical pathways due to their widespread potential pharmaceutical activity . They have been introduced as antimicrobial agents and various medicines . .
Result of Action
The result of the action of 1,2,4-triazole-containing compounds can vary widely, depending on the specific compound and its targets. These compounds have shown potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . .
Safety and Hazards
Future Directions
The future of 1,2,4-triazole-containing compounds is promising, with ever-widening scope across scientific disciplines . The development of new antibacterial molecules with novel mechanisms of action, as well as structural modification or optimization of existing agents, is crucial to overcome the development of drug resistance . This includes improving both the binding affinity and the spectrum of activity while retaining bioavailability and safety profiles .
properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-11-9(15)13-12-8/h1-4H,5H2,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAHIKHIYQWBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=S)NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150275 | |
| Record name | NSC 625837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
113056-45-4 | |
| Record name | NSC 625837 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113056454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 625837 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Chlorophenoxymethyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX6ZA2NM7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



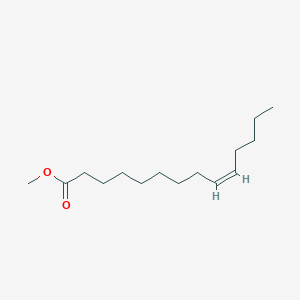
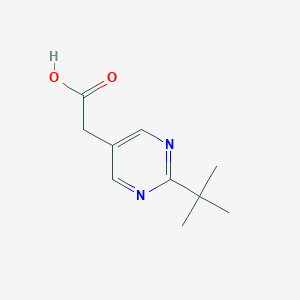

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)

